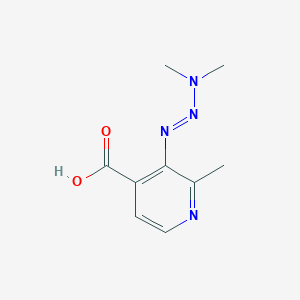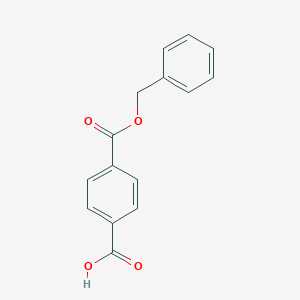
4-((Benzyloxy)carbonyl)benzoic acid
Overview
Description
4-((Benzyloxy)carbonyl)benzoic acid: is a substituted benzoic acid with the molecular formula C14H12O3. This compound is characterized by a benzoic acid core with a benzyloxy carbonyl group attached. It is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .
Mode of Action
For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .
Biochemical Pathways
It’s known that benzylic compounds can participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
It’s known that benzylic compounds can undergo various chemical transformations, leading to different products .
Action Environment
It’s known that environmental conditions can significantly impact the reactions of benzylic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzylation of 4-hydroxybenzoic acid: One common method involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide.
Protodeboronation of pinacol boronic esters: Another method includes the protodeboronation of pinacol boronic esters.
Synthesis from phenol and CO2: This method involves the synthesis of 4-hydroxybenzoic acid from phenol and CO2 at room temperature and sub-atmospheric pressure of CO2 using a carboxylase enzyme.
Industrial Production Methods:
- The industrial production methods for 4-((Benzyloxy)carbonyl)benzoic acid are similar to the synthetic routes mentioned above, with optimization for large-scale production. These methods ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can also occur, especially in the presence of reducing agents like zinc or tin in dilute mineral acid.
Substitution: The benzyloxy carbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Thionyl chloride (SOCl2): Used to convert the carboxylic acid group into acid chlorides.
Alcohols: Used in acid-catalyzed nucleophilic acyl substitution reactions to form esters (Fischer esterification).
Major Products:
Acid chlorides: Formed from the reaction with thionyl chloride.
Esters: Formed through Fischer esterification.
Scientific Research Applications
Chemistry:
Synthesis of Benzamides: The compound serves as a precursor in the synthesis of benzamides, which are important in the pharmaceutical industry.
Biology and Medicine:
Pharmaceutical Intermediates: It is utilized as an intermediate in the manufacturing of pharmaceuticals, including drugs for treating hypercholesterolemia, hypertension, and cancer.
Industry:
Plastic and Paper Industries: Benzamides derived from 4-((Benzyloxy)carbonyl)benzoic acid are used to modify the properties of materials in these industries.
Comparison with Similar Compounds
4-[(Vinyloxy)carbonyl]benzoic acid: This compound has a similar structure but with a vinyloxy group instead of a benzyloxy group.
4-{[(Benzyloxy)carbonyl]amino}benzoic acid: This compound has an amino group attached to the benzoic acid core.
Uniqueness:
- The presence of the benzyloxy carbonyl group in 4-((Benzyloxy)carbonyl)benzoic acid provides unique reactivity compared to other similar compounds. This makes it particularly useful in the synthesis of benzamides and other pharmaceutical intermediates.
Properties
IUPAC Name |
4-phenylmethoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-14(17)12-6-8-13(9-7-12)15(18)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRIMQYNCUGNDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

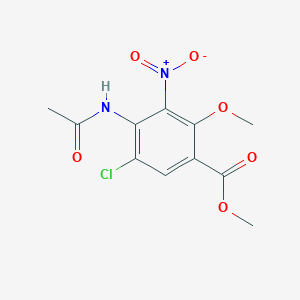
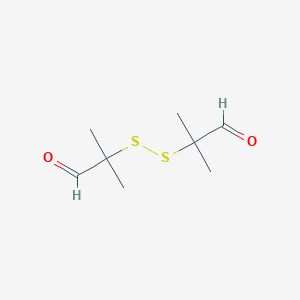
![3-[(1,1-Dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B48768.png)
![2,2'-Dithiobis[2-methyl-1-propanol]](/img/structure/B48769.png)

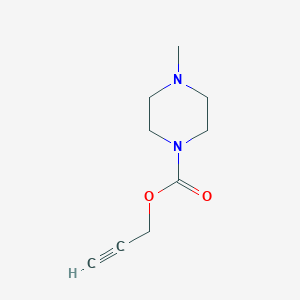

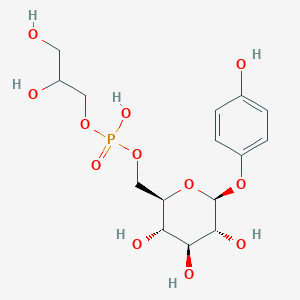

![Tetraethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate](/img/structure/B48784.png)


